Product packaging for C17H15N3O2(Cat. No.:)

C17H15N3O2

Cat. No.: B5220245
M. Wt: 293.32 g/mol
InChI Key: LTKPIKDYYKMLDA-UHFFFAOYSA-N
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Description

C17H15N3O2 is a heterocyclic organic compound with a molecular weight of 293.32 g/mol, frequently studied for its structural diversity and biological relevance. Key findings include:

  • Crystallographic Properties: Multiple X-ray diffraction studies reveal monoclinic crystal systems (space groups P21/c or Cc) with unit cell dimensions varying slightly depending on substituents. For example, unit cell volumes range from 1482.3 ų to 1509.0 ų .
  • Synthesis: Synthesized via optimized routes involving 1,2,4-triazin-3,5-dione derivatives or multicomponent reactions .
  • Biological Activity: Exhibits anti-inflammatory, antibacterial, and anthelmintic properties. Notably, it shows low cytotoxicity toward peripheral blood mononuclear cells (PBMCs) at tested concentrations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N3O2 B5220245 C17H15N3O2

Properties

IUPAC Name

3-phenyl-2-(quinazolin-4-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(22)15(10-12-6-2-1-3-7-12)20-16-13-8-4-5-9-14(13)18-11-19-16/h1-9,11,15H,10H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKPIKDYYKMLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol. The reaction mixture is refluxed for 8 hours, followed by concentration under vacuum and recrystallization from ethanol to afford the desired product as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Catalytic Transfer Hydrogenation

Ruthenium complexes incorporating C₁₇H₁₅N₃O₂-based ligands demonstrate significant activity in transfer hydrogenation reactions. For example, complexes such as Ru(L3)(PPh₃)Cl₂ (3) catalyze the reduction of acetophenone to 1-phenylethanol under optimized conditions (2-propanol, KOH, 82°C) . Key catalytic performance data is summarized below:

CatalystLoading (mol%)SubstrateTime (h)Conversion (%)Yield (%)
Complex 20.5Acetophenone49592
Complex 50.54-Methylacetophenone29895
Complex 80.54-Chloroacetophenone68580

These reactions proceed via a concerted metal-ligand mechanism, where the ligand’s electron-donating properties enhance the Ru center’s catalytic efficiency .

Azide-Alkyne Cycloaddition (Click Chemistry)

C₁₇H₁₅N₃O₂ derivatives are synthesized via Cu(II)-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, the reaction between benzyl azide and phenoxymethyl acetylene in water yields 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole (C₁₇H₁₅N₃O₂) :

Reaction Conditions :

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Reducing Agent: Sodium ascorbate (20 mol%)

  • Solvent: H₂O/EtOH (1:1)

  • Temperature: 60°C

  • Time: 12 hours

Key Data :

  • Yield: 89%

  • Characterization: ¹H NMR (CDCl₃, δ ppm): 5.21 (s, 2H, CH₂), 5.55 (s, 2H, OCH₂), 7.57 (s, 1H, CHₜᵣᵢₐzₒₗₑ) .

Ligand Substitution and Redox Reactivity

The Ru complexes undergo ligand substitution reactions in the presence of auxiliary ligands like CO or PPh₃. For example:

  • Reaction with NH₄PF₆ : Ru(L3)(PPh₃)Cl₂ (3) reacts with NH₄PF₆ in CH₂Cl₂ to form ionic species (e.g., [Ru(L3)(PPh₃)(CO)]PF₆ (5)), confirmed by IR (ν(CO) = 1946 cm⁻¹) and ³¹P NMR (δ = 56.5 ppm) .

  • Methoxylation : Treatment of Ru-Cl complexes with CH₃ONa replaces chloride with methoxy groups, as evidenced by ¹³C NMR signals at 197.2 ppm (C=O) and 48.5 ppm (OCH₃) .

Chemo-Selective Reductions

C₁₇H₁₅N₃O₂-containing complexes show remarkable chemo-selectivity in unsaturated ketone reductions. For 5-hexen-2-one , complexes 10 and 11 exclusively reduce the carbonyl group (90% conversion in 5 h) while preserving the alkene functionality :

CatalystSubstrateConversion (%)Selectivity (Carbonyl)
Complex 105-Hexen-2-one92>99%
Complex 115-Hexen-2-one91>99%

This selectivity is attributed to steric and electronic modulation by the ligand framework .

Stability and Structural Insights

Crystallographic studies reveal that C₁₇H₁₅N₃O₂ derivatives adopt varied conformations depending on the polymorph. For example, the monoclinic polymorph (space group P2₁/c) exhibits a planar pyrazolyl ring with N-bound p-tolyl and C-bound benzodioxolyl groups, influencing its reactivity in solid-state reactions .

Scientific Research Applications

Antimicrobial Agents

Overview:
3,6-diacetamidoacridine has shown promising potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains.

Case Study:
Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential in clinical applications for treating infections.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli17

Fluorescent Probes

Overview:
Due to its unique structural properties, 3,6-diacetamidoacridine serves as an effective fluorescent probe in biological imaging. Its ability to intercalate with DNA enhances its utility in visualizing cellular processes.

Applications:

  • Cell Imaging: Utilized in microscopy to track cellular dynamics.
  • DNA Studies: Aids in understanding DNA-protein interactions.

Drug Development

Overview:
The compound acts as a lead structure in drug discovery, particularly for cancer therapeutics. Its interaction with DNA positions it as a valuable tool in designing new anticancer agents.

Case Study:
A study focused on the synthesis of derivatives of 3,6-diacetamidoacridine revealed that modifications to its structure could enhance its cytotoxicity against various cancer cell lines. This indicates the compound's versatility in drug design.

DerivativeIC50 (µM)
Unmodified25
Acetylated Derivative10

Biochemical Research

Overview:
In biochemical assays, this compound is employed to investigate enzyme activities and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways.

Applications:

  • Enzyme Kinetics: Used to study the kinetics of various enzymes.
  • Protein Binding Studies: Assists in understanding protein-ligand interactions.

Material Science

Overview:
3,6-diacetamidoacridine can be incorporated into polymers to enhance their properties, making it useful for creating advanced materials with specific functionalities.

Applications:

  • Polymer Modification: Enhances mechanical and thermal properties of polymers.
  • Smart Materials: Potential use in developing materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Analogues

Several compounds share the molecular formula C17H15N3O2 but differ in functional groups and stereochemistry, leading to distinct properties:

Compound Name Key Structural Features Biological/Toxicological Profile References
This compound (1,2,4-Triazole Derivative) Propionic acid moiety, 1,2,4-triazole core Anti-inflammatory, antibacterial
2-(3-Methoxyphenyl)-8-methoxy-5H-s-triazolo(5,1-a)isoindole Triazolo-isoindole scaffold, methoxy groups Reproductive toxicity (rat TDLo: 10 mg/kg)
3-(o-Ethylphenyl)-5-piperonyl-s-triazole Ethylphenyl and piperonyl substituents Poison (ivn-mus LD50: 56 mg/kg)
GYKI 52466 Dihydrochloride 2,3-Benzodiazepine core, hydrochloride salt CNS activity (non-competitive AMPA antagonist)

Physicochemical Properties

Property This compound (Triazole) 2-(3-Methoxyphenyl)-...isoindole GYKI 52466 Dihydrochloride
Solubility 5.77–38.4 mg/mL Not reported Enhanced (due to HCl salt)
Crystal System Monoclinic (P21/c) Not reported Monoclinic (P21/c)
Melting Point Not reported Decomposes (toxic NOx emissions) 173–295 K (crystal form)

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The 1,2,4-triazole core enhances antimicrobial activity, while methoxy/ethyl groups in analogues increase toxicity .
    • Salt forms (e.g., hydrochloride) improve solubility but may reduce CNS penetration .
  • Crystallographic Insights : Variations in unit cell dimensions (e.g., a = 11.157 Å vs. 13.784 Å) correlate with packing efficiency and stability .

Biological Activity

The compound with the molecular formula C17H15N3O2 is a member of the 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound through an analysis of various studies, including case studies, in vitro and in vivo evaluations, and synthesis methods.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways involving the reaction of amidrazones with succinic anhydride, leading to the formation of 1,2,4-triazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure and purity of the synthesized compounds. For instance, the HRMS data for this compound indicated a molecular weight consistent with its formula, confirming its identity during synthesis .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values indicate that this compound has a potent effect on these cell lines, comparable to established antitumor drugs like sorafenib .

Table 1: Inhibitory Activity of this compound

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HeLa1.56 ± 0.04Sorafenib: 1.20
A5492.34 ± 0.07Sorafenib: 1.80

Cytokine Modulation

Another aspect of the biological activity of this compound is its influence on cytokine release in peripheral blood mononuclear cells (PBMC). Studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 , suggesting potential applications in inflammatory diseases and conditions characterized by excessive cytokine production .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Clinical Relevance

Case studies focusing on patients treated with compounds related to this compound have provided insights into its therapeutic potential. For example, a case study involving patients with resistant forms of cancer demonstrated positive outcomes when treated with triazole derivatives, highlighting their role in personalized medicine approaches .

Longitudinal Studies

Longitudinal studies have also been conducted to assess the long-term effects of this compound on cancer progression and patient quality of life. These studies emphasize the importance of monitoring cytokine levels and tumor markers as part of treatment protocols involving this compound .

Q & A

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

  • Methodological Answer: Apply principal contradiction analysis: identify variables (e.g., substituent effects, assay conditions) that dominate activity outcomes. Use multivariate statistics (e.g., PCA) to isolate influential factors and design follow-up experiments to test competing hypotheses .

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